Gefitinib Hcl(ZD-1839 Hcl) is an EGFR inhibitor, which interrupts signaling through the epidermal growth factor receptor (EGFR) in target cells. Therefore, it is only effective in cancers with mutated and overactive EGFR.IC50 Value: 37 nM (Tyr1173-NR6wtEGFR cells); 26 nM (Tyr1173 -NR6W cells) [1]Target: EGFR inhibitorin vitro: Gefitinib effectively inhibits all tyrosine phosphorylation sites on EGFR in both the high and low-EGFR-expressing cell lines including NR6, NR6M and NR6W cell lines. The phosphorylation sites Tyr1173 and Tyr992 are less sensitive requiring higher concentrations of Gefitinib for inhibition. Gefitinib effectively blocks the phosphorylation of PLC-γ, with IC50 of 27nM, in NR6W cells. The NR6wtEGFR and NR6M cell lines has low levels of PLC-γ phosphorylation but the level in the NR6M cell line is more resistant to inhibition by Gefitinib with IC50 of 43 nM and 369 nM, respectively. Gefitinib inhibits Akt phosphorylations, with IC50 of 220 and 263nM, in the low-EGFR- and -EGFRvIII-expressing cell lines, respectively. Gefitinib in the dose range from 0.1 to 0.5μM significantly facilitates, rather than abrogates, colony formation of NR6M cells. However, at a concentration of 2 μM Gefitinib completely blocks NR6M colony formation. Gefitinib rapidly and in a dose-dependent manner inhibits EGFR and ERK phosphorylation up to 72 hours after EGF stimulation in both the high- and low-EGFR-expressing cell lines [1]. Gefitinib is the monolayer growth of these EGF-driven untransformed MCF10A cells with an IC50 of 20 nM [2]. The combination of metformin with gefitinib induced a strong antiproliferative and proapoptotic effect in NSCLC cell lines that harbored wild-type LKB1 gene [3].in vivo: Gefitinib treatment increased the infiltration of inflammatory cells, which produced more pro-inflammatory cytokines (IL-6, IL-1β), in the lungs of the irradiated rats on days 15 and 57, while gefitinib treatment reduced collagen content of the lungs in irradiated rats and decreased proliferation and EGFR expression in the lung fibroblasts from irradiated rats on day 57 [4]. SN-38 and its glucuronide after irinotecan (50 or 100 mg/kg) was orally administered with or without gefitinib 100 mg/kg to rats [5].Toxicity: Three volunteers experienced adverse events (AEs) that were considered possibly related to gefitinib (pruritus and dry skin), and 6 volunteers experienced procedure-related AEs (cannula-site reaction and rhinorrhea) [6].Clinical trial: Third-line Treatment of Gefitinib in NSCLC Patients. Phase 1
Related Compounds
Erlotinib Hydrochloride
Compound Description: Erlotinib hydrochloride, like Gefitinib hydrochloride, is a tyrosine kinase inhibitor that targets the epidermal growth factor receptor (EGFR). It is used for the treatment of non-small cell lung cancer (NSCLC) and pancreatic cancer. [, , , ]
Relevance: Erlotinib hydrochloride shares a very similar structure to Gefitinib hydrochloride, with the primary difference being the substitution on the aniline ring. Both belong to the quinazoline class of compounds and act as EGFR inhibitors. [, , , ]
Icotinib Hydrochloride
Compound Description: Icotinib hydrochloride (Conmana) is a highly selective, orally administered EGFR tyrosine kinase inhibitor developed in China. It has shown efficacy in treating advanced NSCLC patients, particularly those with EGFR mutations. [, , , , ]
Relevance: Icotinib hydrochloride is structurally related to Gefitinib hydrochloride, both featuring a quinazoline core with similar side chains. They are both classified as EGFR tyrosine kinase inhibitors. [, , , , ]
Anlotinib Hydrochloride
Compound Description: Anlotinib hydrochloride is a novel multi-target tyrosine kinase inhibitor, showing promise in treating brain metastases from NSCLC. It exhibits a superior overall response rate compared to some other treatments. []
Relevance: While not directly targeting EGFR like Gefitinib hydrochloride, Anlotinib hydrochloride is a tyrosine kinase inhibitor, putting it in the same broader category of targeted cancer therapies. []
Osimertinib
Compound Description: Osimertinib is a third-generation EGFR tyrosine kinase inhibitor that shows better penetration across human brain microvascular endothelial cells compared to Gefitinib hydrochloride. []
Relevance: Osimertinib, although a later-generation drug, belongs to the same class of EGFR tyrosine kinase inhibitors as Gefitinib hydrochloride. []
Afatinib
Compound Description: Afatinib is a second-generation EGFR tyrosine kinase inhibitor that demonstrates comparable penetration across the blood-brain barrier to Gefitinib hydrochloride. []
Relevance: Afatinib is classified as an EGFR tyrosine kinase inhibitor, placing it in the same category as Gefitinib hydrochloride. []
Doxorubicin Hydrochloride
Compound Description: Doxorubicin hydrochloride is a widely used chemotherapy drug, often combined with other therapies like Gefitinib hydrochloride for enhanced anticancer effects. It works by interfering with DNA replication and repair. [, ]
Relevance: While not structurally related, Doxorubicin hydrochloride is often used in combination therapy with Gefitinib hydrochloride, highlighting its synergistic effect in cancer treatment. [, ]
SN-38
Compound Description: SN-38 is the active metabolite of irinotecan hydrochloride, a type I DNA topoisomerase inhibitor. When combined with Gefitinib hydrochloride, SN-38 has shown promising results in inhibiting the growth of head and neck squamous cell carcinoma (HNSCC) cells. []
Relevance: Although not structurally similar to Gefitinib hydrochloride, SN-38 is studied in conjunction with it for potential synergistic effects in cancer treatment. []
Diphenhydramine Hydrochloride
Compound Description: Diphenhydramine hydrochloride, unlike Gefitinib hydrochloride, is a first-generation antihistamine commonly used to treat allergy symptoms. It acts primarily as an inverse agonist of the histamine H1 receptor. []
Relevance: Diphenhydramine hydrochloride was used as a reference compound in a study to validate a method for identifying potential histamine-activating components in traditional Chinese medicine injections. This study also examined the potential allergic effects of Houttuyfonate, a component found in the Yujin injection, in comparison to diphenhydramine hydrochloride. []
Houttuyfonate
Compound Description: Houttuyfonate is a compound found in the Yujin injection, a traditional Chinese medicine. Studies have shown that it can activate the histamine H1 receptor and induce calcium release in a dose-dependent manner. []
Relevance: While not structurally related to Gefitinib hydrochloride, Houttuyfonate was investigated alongside it in a study focusing on the histamine H1 receptor. This research aimed to identify potential allergic components within traditional Chinese medicine injections. []
Diquinazoline Diselenides
Compound Description: These compounds represent a novel class of molecules designed and synthesized using substituted 4-chloroquinazoline and sodium diselenide. They exhibit promising anticancer activity against various cancer cell lines, including MDA-MB-435, A549, MDA-MB-231, SiHa, and HeLa. []
Relevance: Diquinazoline diselenides are structurally related to Gefitinib hydrochloride as they both share a quinazoline core. The presence of a diselenide bridge in these compounds represents a key structural modification compared to Gefitinib hydrochloride, which might contribute to their enhanced anticancer properties. []
Source and Classification
Gefitinib hydrochloride is classified as an anilinoquinazoline derivative. Its full chemical name is 4-(3-chloro-4-fluoroanilino)-7-methoxy-6-(3-morpholinopropoxy)quinazoline. The compound is marketed under the trade name Iressa and was developed by AstraZeneca. It functions primarily as a selective inhibitor of the epidermal growth factor receptor tyrosine kinase, making it integral to targeted cancer therapies.
Synthesis Analysis
The synthesis of gefitinib hydrochloride has been explored through various methods:
Molecular Structure Analysis
The molecular structure of gefitinib hydrochloride can be represented as follows:
Molecular Formula: C22H24ClF2N3O2
Molecular Weight: 446.89 g/mol
Structural Features:
Contains a quinazoline core with various substituents including a morpholinopropoxy group.
The presence of chlorine and fluorine atoms contributes to its pharmacological activity.
The structural formula indicates that gefitinib is designed to interact specifically with the ATP-binding site of the epidermal growth factor receptor kinase.
Chemical Reactions Analysis
Gefitinib hydrochloride participates in several notable chemical reactions:
Nucleophilic Aromatic Substitution: The synthesis often involves nucleophilic substitution reactions where an aniline derivative reacts with halogenated quinazolines.
Dehalogenation Reactions: Selective removal of halogen atoms is critical in modifying the quinazoline structure to enhance its biological activity.
Demethylation Reactions: These reactions are essential for modifying methoxy groups into hydroxyl groups, increasing the compound's reactivity and binding affinity.
Mechanism of Action
Gefitinib exerts its therapeutic effects by inhibiting the activity of the epidermal growth factor receptor tyrosine kinase. The mechanism involves:
Reversible Binding: Gefitinib binds reversibly to the ATP-binding site of the receptor, preventing autophosphorylation and subsequent signal transduction pathways that lead to cell proliferation and survival.
Inhibition of Cell Proliferation: By blocking these signals, gefitinib effectively inhibits cancer cell growth and induces apoptosis in sensitive tumor cells.
Physical and Chemical Properties Analysis
Gefitinib hydrochloride possesses several important physical and chemical properties:
Appearance: Typically appears as a white to off-white powder.
Solubility: Soluble in organic solvents such as dimethyl sulfoxide but poorly soluble in water.
Stability: Stable under normal storage conditions but sensitive to light and moisture.
These properties are crucial for formulating effective pharmaceutical preparations.
Applications
Gefitinib hydrochloride is primarily used in oncology for:
Treatment of Non-Small Cell Lung Cancer: It is indicated for patients with specific mutations in the epidermal growth factor receptor gene.
Research Applications: Used in studies investigating resistance mechanisms to targeted therapies and in combination therapies with other anticancer agents.
Additionally, gefitinib has been explored for use in novel drug delivery systems, enhancing its therapeutic efficacy while minimizing side effects.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Gefitinib is a member of the class of quinazolines that is quinazoline which is substituted by a (3-chloro-4-fluorophenyl)nitrilo group, 3-(morpholin-4-yl)propoxy group and a methoxy group at positions 4,6 and 7, respectively. An EGFR kinase inhibitor used for the treatment of non-small cell lung cancer. It has a role as an epidermal growth factor receptor antagonist and an antineoplastic agent. It is an aromatic ether, a member of monochlorobenzenes, a member of monofluorobenzenes, a secondary amino compound, a tertiary amino compound, a member of quinazolines and a member of morpholines. Gefitinib (originally coded ZD1839) is a drug used in the treatment of certain types of cancer. Acting in a similar manner to erlotinib (marketed as Tarceva), gefitinib selectively targets the mutant proteins in malignant cells. It is marketed by AstraZeneca under the trade name Iressa. Gefitinib is a Kinase Inhibitor. The mechanism of action of gefitinib is as a Protein Kinase Inhibitor. Gefitinib is a selective tyrosine kinase receptor inhibitor used in the therapy of non-small cell lung cancer. Gefitinib therapy is associated with transient elevations in serum aminotransferase levels and rare instances of clinically apparent acute liver injury. Gefitinib is a natural product found in Penicillium brocae with data available. Gefitinib is an anilinoquinazoline with antineoplastic activity. Gefitinib inhibits the catalytic activity of numerous tyrosine kinases including the epidermal growth factor receptor (EGFR), which may result in inhibition of tyrosine kinase-dependent tumor growth. Specifically, this agent competes with the binding of ATP to the tyrosine kinase domain of EGFR, thereby inhibiting receptor autophosphorylation and resulting in inhibition of signal transduction. Gefitinib may also induce cell cycle arrest and inhibit angiogenesis. (NCI04) A selective tyrosine kinase inhibitor for the EPIDERMAL GROWTH FACTOR RECEPTOR (EGFR) that is used for the treatment of locally advanced or metastatic NON-SMALL CELL LUNG CANCER.
The lysine methyltransferase EZH2 (KMT6), part of the polycomb repressive complex 2, catalyzes trimethylation of lysine 27 on histone H3 and is involved in proliferation and aggressive cell growth associated with neoplastic cells. 3-Deazaneplanocin A is a cyclopentenyl analog of 3-deazaadenosine, originally synthesized as an inhibitor of S-adenosyl-L-homocysteine hydrolase. It has been shown to deplete EZH2 levels and to inhibit trimethylation of lysine 27 on histone H3 in cultured human acute myeloid leukemia (AML) HL-60 and OCI-AML3 cells and in primary AML cells in a dose-dependent manner (0.2-1 μM). 3-Deazaneplanocin A treatment of cultured human AML cells induces increased expression of the cell-cycle regulators p21, p27, and FBXO32, leading to cell cycle arrest and apoptosis. When used in combination with the pan-histone deacetylase inhibitor panobinostat (10 mg/kg), 3-deazaneplanocin A’s (1 mg/kg) antileukemic effects are synergistically enhanced in mice implanted with AML cells. 3-Deazaneplanocin A hydrochloride(DZNep hydrochloride) is an attractive epigenetic anticancer agent through the inhibition of the cellular enhancer of zeste homolog 2 (EZH2) protein. IC50 Value: 0.08-0.24 μM (NSCLC cell) Target: EZH2in vitro: The 3-deazaneplanocin A (DZNeP; 5 μmol/L, 72-hour exposure) modulated EZH2 and H3K27me3 protein expression and synergistically enhanced the antiproliferative activity of gemcitabine, with combination index values of 0.2 (PANC-1), 0.3 (MIA-PaCa-2), and 0.7 (LPC006). The drug combination reduced the percentages of cells in G-M phase (e.g., from 27% to 19% in PANC-1, P < 0.05) and significantly increased apoptosis compared with gemcitabine alone. Moreover, DZNeP enhanced the mRNA and protein expression of the nucleoside transporters hENT1/hCNT1, possibly because of the significant reduction of deoxynucleotide content (e.g., 25% reduction of deoxycytidine nucleotides in PANC-1), as detected by liquid chromatography/tandem mass spectrometry. DZNeP decreased cell migration, which was additionally reduced by DZNeP/gemcitabine combination (-20% in LPC006, after 8-hour exposure, P < 0.05) and associated with increased E-cadherin mRNA and protein expression. Furthermore, DZNeP and DZNeP/gemcitabine combination significantly reduced the volume of PDAC spheroids growing in CSC-selective medium and decreased the proportion of CD133+ cells. MTT assays demonstrated that DZNep treatment resulted in dose-dependent inhibition of proliferation in the NSCLC cell lines with a half maximal inhibitory concentration (IC50) ranging from 0.08 to 0.24 μM. in vivo: The pharmacokinetics of L-DZNep was investigated in Sprague-Dawley rats. In comparison with free drug, encapsulation of the DZNep in pegylated liposomes resulted in 99.3% reduction of the plasma clearance, whereas it increased the elimination half-life from 1.1 h to 8.0 h and the area under the plasma concentration curve by 138-fold.
Icotinib hydrochloride is a member of quinazolines. Icotinib Hydrochloride is the hydrochloride salt form of icotinib, an orally available quinazoline-based inhibitor of epidermal growth factor receptor (EGFR), with potential antineoplastic activity. Icotinib selectively inhibits the wild-type and several mutated forms of EGFR tyrosine kinase. This may lead to an inhibition of EGFR-mediated signal transduction and may inhibit cancer cell proliferation. EGFR, a receptor tyrosine kinase, has been upregulated in a variety of cancer cell types.
Ertugliflozin is a diarylmethane. Ertugliflozin is a sodium-dependent glucose cotransporter-2 (SGLT2) inhibitor used to treat type II diabetes mellitus. It works to block glucose reabsorption from the glomerulus. Ertugliflozin was first approved by the FDA in December 2017. It was also approved by the European Commission in March 2018. See also: Ertugliflozin pidolate (active moiety of); Ertugliflozin; METformin Hydrochloride (component of); Ertugliflozin; Sitagliptin Phosphate (component of).
LGH-447 is under investigation in clinical trial NCT02160951 (Dose Escalation Study of LGH447 in Japanese Patients With Relapsed and/or Refractory Hematologic Malignancies). PIM Kinase Inhibitor LGH447 is an orally available pan-PIM protein kinase inhibitor with potential antineoplastic activity. PIM kinase inhibitor LGH447 binds to and inhibits the activities of PIM-1, -2 and -3 serine/threonine kinases, which may result in the interruption of the G1/S phase cell cycle transition, the expression of the pro-apoptotic Bcl2 protein and tumor cell apoptosis in cells that overexpress PIMs. PIM kinases, downstream effectors of many cytokine and growth factor signaling pathways, play key roles in cell cycle progression and apoptosis inhibition and may be overexpressed in various malignancies.
A sympathomimetic agent with specificity for alpha-1 adrenergic receptors. It is used to maintain BLOOD PRESSURE in hypotensive states such as following SPINAL ANESTHESIA.
Gatifloxacin (hydrochloride) is an antibiotic of the fourth-generation fluoroquinolone family, it inhibits the bacterial enzymes DNA gyrase and topoisomerase IV.Target: AntibacterialGatifloxacin (hydrochloride) is the hydrochloride salt of Gatifloxacin which is an antibiotic of the fourth-generation fluoroquinolone family, that like other members of that family, inhibits the bacterial enzymes DNA gyrase and topoisomerase IV. Gatifloxacin had activity equal to that of tosufloxacin and activity more potent than those of norfloxacin, ofloxacin, ciprofloxacin, and sparfloxacin against the second-step mutants (grlA gyrA; gatifloxacin MIC range, 1.56 to 3.13 microg/ml) and had the most potent activity against the third-step mutants (grlA gyrA grlA; gatifloxacin MIC range, 1.56 to 6.25 microg/ml), suggesting that gatifloxacin possesses the most potent inhibitory activity against singly mutated topo IV and singly mutated DNA gyrase among the quinolones tested [1].Ophthalmic gatifloxacin 0.3% is at least as effective as ciprofloxacin at healing corneal ulcers infected with Pseudomonas aeruginosa when gatifloxacin is administered less frequently than ciprofloxacin. Trends favored gatifloxacin in fluorescein retention scores [2].Clinical indications: Bacterial infectionFDA Approved Date:Toxicity: Hepatotoxicity; Acute pancreatitis [3]; Torsades de pointes [4]
2,2-dichloro-1-[5-(furan-2-yl)-2,2-dimethyl-1,3-oxazolidin-3-yl]ethanone is a member of the class of oxazolidines that is 2,2-dimethyl-1,3-oxazolidine which is substituted by a dichloroacetyl group at position 3 and by a furan-2-yl group at position 5. It is a member of furans, an organochlorine compound, a member of oxazolidines and a tertiary carboxamide. MON 13900 (Furilazole) can cause cancer according to The Environmental Protection Agency (EPA).